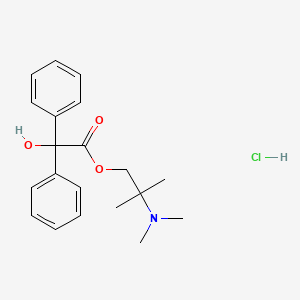

Difemerine hydrochloride

Description

Structure

3D Structure of Parent

Properties

CAS No. |

70280-88-5 |

|---|---|

Molecular Formula |

C20H26ClNO3 |

Molecular Weight |

363.9 g/mol |

IUPAC Name |

[1-(dimethylamino)-2-methylpropan-2-yl] 2-hydroxy-2,2-diphenylacetate;hydrochloride |

InChI |

InChI=1S/C20H25NO3.ClH/c1-19(2,15-21(3)4)24-18(22)20(23,16-11-7-5-8-12-16)17-13-9-6-10-14-17;/h5-14,23H,15H2,1-4H3;1H |

InChI Key |

QRHDDSUGMIAILK-UHFFFAOYSA-N |

SMILES |

CC(C)(COC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O)N(C)C.Cl |

Canonical SMILES |

CC(C)(CN(C)C)OC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O.Cl |

Appearance |

Solid powder |

Other CAS No. |

70280-88-5 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Difemerine hydrochloride |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Pharmacology of Dicyclomine Hydrochloride

Note to Researchers, Scientists, and Drug Development Professionals: The following technical guide addresses the pharmacology of dicyclomine (B1218976) hydrochloride . Initial searches for "difemerine hydrochloride" did not yield significant results, suggesting a possible typographical error. Dicyclomine hydrochloride is a well-documented antispasmodic and anticholinergic agent with a pharmacological profile relevant to the likely area of interest.

Introduction

Dicyclomine hydrochloride is a synthetic tertiary amine antispasmodic and anticholinergic (antimuscarinic) agent.[1][2] It is primarily indicated for the treatment of functional bowel/irritable bowel syndrome (IBS).[1][3] This document provides a comprehensive overview of the pharmacology of dicyclomine hydrochloride, including its mechanism of action, pharmacodynamics, pharmacokinetics, and clinical efficacy, with a focus on quantitative data and experimental methodologies.

Mechanism of Action

Dicyclomine hydrochloride exhibits a dual mechanism of action to relieve smooth muscle spasm of the gastrointestinal tract.[1][2]

-

Anticholinergic (Antimuscarinic) Effect: Dicyclomine acts as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors.[4][5] By blocking the binding of acetylcholine, a neurotransmitter that stimulates muscle contractions in the gastrointestinal tract, dicyclomine reduces the activity of these muscles, thereby alleviating spasms and cramping.[4] Animal studies on the isolated guinea pig ileum show that it has approximately 1/8th the milligram potency of atropine (B194438) at these receptors.[1][3]

-

Direct Musculotropic Effect: Dicyclomine also has a direct relaxant effect on smooth muscle.[1][2] This is evidenced by its ability to antagonize bradykinin- and histamine-induced spasms in the isolated guinea pig ileum, an effect not observed with atropine.[1] This direct action on smooth muscle is independent of cholinergic receptor antagonism.[6]

dot

Caption: Dicyclomine's anticholinergic mechanism of action.

Pharmacodynamics

The pharmacodynamic effects of dicyclomine are primarily a consequence of its inhibitory action at muscarinic receptors within the autonomic nervous system.[3] These effects are dose-related and typically reversible upon discontinuation of the drug.[3]

Key pharmacodynamic effects include:

In comparative animal studies, dicyclomine was found to be approximately 1/500th as potent as atropine in producing mydriatic effects and 1/300th as potent in its antisialagogue (saliva-reducing) effects.[1]

Pharmacokinetics

3.1. Absorption

Dicyclomine hydrochloride is rapidly absorbed after oral administration, with peak plasma concentrations reached within 60 to 90 minutes.[1][3][6] The bioavailability of oral formulations (solution, capsules, and tablets) is approximately 67% of that following intramuscular injection.[7][8]

3.2. Distribution

The mean volume of distribution for a 20 mg oral dose is approximately 3.65 L/kg, which suggests extensive distribution into tissues.[1][9]

3.3. Metabolism and Elimination

Dicyclomine exhibits a biphasic elimination profile.[10] The initial plasma elimination half-life is approximately 1.8 hours.[6][9] A secondary, longer phase of elimination has also been observed.[9] The primary route of elimination is via the urine (approximately 79.5% of the dose), with a smaller portion excreted in the feces (approximately 8.4%).[1][6][9]

Pharmacokinetic Data Summary

| Parameter | Value |

| Time to Peak Plasma Concentration (Tmax) | 60 - 90 minutes[1][3][6] |

| Oral Bioavailability | ~67% (relative to IM)[7][8] |

| Volume of Distribution (Vd) | ~3.65 L/kg[1][9] |

| Elimination Half-life (t1/2) | ~1.8 hours (initial phase)[6][9] |

| Primary Route of Excretion | Urine (~79.5%)[1][6][9] |

| Secondary Route of Excretion | Feces (~8.4%)[6][9] |

dot

Caption: Pharmacokinetic profile of dicyclomine hydrochloride.

Clinical Efficacy and Safety

Dicyclomine hydrochloride is indicated for the treatment of functional bowel/irritable bowel syndrome.[1][3] In controlled clinical trials with over 100 patients, 82% of those treated with an initial dose of 160 mg/day (40 mg four times daily) showed a favorable clinical response compared to 55% of patients receiving a placebo (p<0.05).[1][3][9]

The most common adverse effects are related to its anticholinergic properties and are dose-dependent.[3] These include dry mouth, dizziness, and blurred vision.[11] Central nervous system effects such as confusion, disorientation, and hallucinations have also been reported, particularly in sensitive individuals.[3]

Experimental Protocols

5.1. In Vitro Guinea Pig Ileum Spasm Assay

This assay is used to determine the anticholinergic and musculotropic activity of dicyclomine.

-

Tissue Preparation: A segment of the terminal ileum is isolated from a guinea pig and mounted in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) maintained at 37°C and aerated with a 95% O2 / 5% CO2 mixture.

-

Contraction Induction: Smooth muscle contractions are induced by adding a spasmogen such as acetylcholine, histamine, or bradykinin (B550075) to the organ bath.

-

Antagonism Measurement: Dicyclomine is added to the bath at various concentrations prior to the addition of the spasmogen. The ability of dicyclomine to inhibit the contractile response is measured and compared to a control (spasmogen alone).

-

Data Analysis: The concentration of dicyclomine that produces a 50% inhibition of the maximal contractile response (IC50) is calculated to determine its potency.

5.2. Radioligand Binding Assay for Muscarinic Receptor Affinity

This assay is used to determine the binding affinity of dicyclomine for different muscarinic receptor subtypes.

-

Membrane Preparation: Cell membranes from tissues or cell lines expressing specific muscarinic receptor subtypes are isolated.[12]

-

Competitive Binding: The membranes are incubated with a fixed concentration of a radiolabeled muscarinic antagonist (e.g., [3H]-N-methylscopolamine) and varying concentrations of unlabeled dicyclomine.[5]

-

Separation and Quantification: The bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the membranes is quantified using liquid scintillation counting.[5]

-

Data Analysis: The concentration of dicyclomine that displaces 50% of the radiolabeled ligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.[12]

Binding Affinity Data

| Receptor Subtype | Binding Affinity (Ki) in nM |

| M1 | 5.1[13][14][15] |

| M2 | 54.6[13][14][15] |

dot

Caption: Workflow for a radioligand binding assay.

Drug Interactions

-

Anticholinergic Agents: Concomitant use with other anticholinergic drugs can potentiate adverse effects.[3]

-

Antacids: May interfere with the absorption of dicyclomine.[3]

-

Antiglaucoma Agents: Dicyclomine may antagonize the effects of these agents.[2]

Contraindications

Dicyclomine hydrochloride is contraindicated in:

-

Infants less than 6 months of age.[2]

-

Nursing mothers.[1]

-

Patients with obstructive uropathy, obstructive disease of the gastrointestinal tract, severe ulcerative colitis, reflux esophagitis, unstable cardiovascular status in acute hemorrhage, glaucoma, and myasthenia gravis.[2]

This technical guide provides a summary of the currently available pharmacological data on dicyclomine hydrochloride. Further research may be necessary to fully elucidate its complex pharmacological profile.

References

- 1. Dicyclomine Hydrochloride [dailymed.nlm.nih.gov]

- 2. Dicyclomine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 3. drugs.com [drugs.com]

- 4. What is the mechanism of Dicyclomine Hydrochloride? [synapse.patsnap.com]

- 5. benchchem.com [benchchem.com]

- 6. droracle.ai [droracle.ai]

- 7. Dicyclomine Monograph for Professionals - Drugs.com [drugs.com]

- 8. medcentral.com [medcentral.com]

- 9. Bentyl (Dicyclomine): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 10. accessdata.fda.gov [accessdata.fda.gov]

- 11. CONCLUSIONS AND IMPLICATIONS FOR DECISION OR POLICY MAKING - Dicyclomine for Gastrointestinal Conditions: A Review of the Clinical Effectiveness, Safety, and Guidelines - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. medkoo.com [medkoo.com]

- 15. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Synthesis and Characterization of Difemerine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Difemerine (B1196196) hydrochloride, chemically known as [2-(dimethylamino)-2-methylpropyl] 2-hydroxy-2,2-diphenylacetate hydrochloride, is a compound of interest in pharmaceutical research due to its potential pharmacological activities. This technical guide provides a comprehensive overview of the synthesis and characterization of difemerine hydrochloride. While detailed experimental data in the public domain is limited, this document compiles available information and presents a putative synthesis pathway based on established chemical principles for analogous compounds. Furthermore, it outlines the expected analytical characterization techniques and discusses its mechanism of action as an anticholinergic agent with potential calcium channel blocking properties. This guide is intended to serve as a foundational resource for researchers and professionals involved in the development and analysis of this compound.

Introduction

This compound is a tertiary amine ester with a molecular formula of C₂₀H₂₆ClNO₃ and a molecular weight of 363.9 g/mol .[1] Its structure features a bulky diphenylacetate moiety linked to a dimethylaminomethylpropyl group. This structural arrangement suggests potential anticholinergic and antispasmodic properties, making it a subject of interest for therapeutic applications. This guide will detail a probable synthetic route and the analytical methods crucial for its characterization.

Synthesis of this compound

Proposed Synthesis Pathway

The synthesis of this compound would likely involve the following key transformations:

Experimental Protocols

The following are detailed, hypothetical experimental protocols for the synthesis of this compound based on standard laboratory procedures for similar reactions.

Step 1: Synthesis of Difemerine (Free Base)

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, combine equimolar amounts of benzilic acid (2-hydroxy-2,2-diphenylacetic acid) and 2-(dimethylamino)-2-methylpropan-1-ol.

-

Solvent and Catalyst: Add a suitable solvent such as toluene (B28343) and a catalytic amount of a strong acid like sulfuric acid.

-

Reaction Conditions: Heat the mixture to reflux. The progress of the reaction can be monitored by the collection of water in the Dean-Stark trap.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid with a mild base (e.g., sodium bicarbonate solution).

-

Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude difemerine free base. Further purification can be achieved by column chromatography.

Step 2: Synthesis of this compound

-

Dissolution: Dissolve the purified difemerine free base in a suitable anhydrous solvent, such as diethyl ether or isopropanol.

-

Acidification: Slowly add a solution of hydrochloric acid in the same solvent (or bubble dry HCl gas through the solution) while stirring.

-

Precipitation and Isolation: The hydrochloride salt should precipitate out of the solution. Collect the solid by filtration.

-

Drying: Wash the collected solid with a small amount of cold, anhydrous solvent and dry under vacuum to yield this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized this compound. The following analytical techniques are standard for the characterization of such a compound.

Physicochemical Properties

A summary of the computed physicochemical properties of this compound is presented in Table 1.

| Property | Value |

| Molecular Formula | C₂₀H₂₆ClNO₃ |

| Molecular Weight | 363.9 g/mol |

| IUPAC Name | [2-(dimethylamino)-2-methylpropyl] 2-hydroxy-2,2-diphenylacetate;hydrochloride |

| CAS Number | 70280-88-5 |

| Topological Polar Surface Area | 49.8 Ų |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 7 |

Data sourced from PubChem.[1]

Spectroscopic Data

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Key Signals |

| ¹H NMR | - Aromatic protons (phenyl groups): signals in the range of 7.2-7.6 ppm.- Methylene protons (-CH₂-): signals around 4.0-4.5 ppm.- Methyl protons (-N(CH₃)₂): a singlet around 2.2-2.8 ppm.- Gem-dimethyl protons (-C(CH₃)₂): a singlet around 1.0-1.5 ppm.- Hydroxyl proton (-OH): a broad singlet, chemical shift can vary. |

| ¹³C NMR | - Carbonyl carbon (ester): signal around 170-175 ppm.- Aromatic carbons: signals in the range of 125-145 ppm.- Quaternary carbon (-C(Ph)₂OH): signal around 75-85 ppm.- Methylene carbon (-CH₂-): signal around 60-70 ppm.- N-methyl carbons: signals around 40-50 ppm.- Quaternary carbon (-C(CH₃)₂): signal around 35-45 ppm.- Methyl carbons (-C(CH₃)₂): signals around 20-30 ppm. |

| IR Spectroscopy | - O-H stretch (hydroxyl): broad band around 3200-3600 cm⁻¹.- C-H stretch (aromatic): sharp peaks around 3000-3100 cm⁻¹.- C-H stretch (aliphatic): sharp peaks around 2800-3000 cm⁻¹.- C=O stretch (ester): strong, sharp peak around 1730-1750 cm⁻¹.- C-O stretch (ester and ether-like): peaks in the range of 1000-1300 cm⁻¹.- N-H stretch (from hydrochloride): broad band in the 2400-2800 cm⁻¹ region. |

| Mass Spectrometry | - Molecular ion peak (M⁺) for the free base (C₂₀H₂₅NO₃) at m/z 327.18.- Fragmentation patterns may include the loss of the dimethylaminomethylpropyl group or cleavage of the ester bond. |

Experimental Protocols for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O).

-

Data Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).

-

Data Analysis: Process the spectra to identify chemical shifts, coupling constants, and integration values to confirm the proposed structure.

Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or analyze the sample as a thin film on a salt plate (for the free base) or using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Data Acquisition: Obtain the mass spectrum, including the molecular ion peak and fragmentation pattern.

-

Data Analysis: Analyze the fragmentation pattern to further confirm the structure of the molecule.

Mechanism of Action

This compound is believed to exert its pharmacological effects primarily through two mechanisms: anticholinergic activity and calcium channel blockade.

Anticholinergic Activity

As an anticholinergic agent, this compound competitively inhibits the action of acetylcholine (B1216132) at muscarinic receptors. Acetylcholine is a key neurotransmitter in the parasympathetic nervous system, which regulates various involuntary bodily functions, including smooth muscle contraction in the gastrointestinal and urinary tracts. By blocking muscarinic receptors, this compound can induce smooth muscle relaxation, leading to its potential antispasmodic effects.

Calcium Channel Blocking Activity

In addition to its anticholinergic properties, this compound may also act as a calcium channel blocker. The influx of calcium ions into smooth muscle cells is a critical step for muscle contraction. By inhibiting this influx, this compound can further promote smooth muscle relaxation, augmenting its antispasmodic effects.

Conclusion

This technical guide provides a comprehensive, albeit partially theoretical, overview of the synthesis and characterization of this compound. The proposed synthesis offers a viable route for laboratory-scale preparation, and the outlined characterization methods are essential for ensuring the quality and identity of the synthesized compound. The dual mechanism of action, involving both anticholinergic and calcium channel blocking activities, highlights its potential as a valuable pharmacological agent. Further research is warranted to validate the proposed synthesis, obtain detailed experimental characterization data, and fully elucidate its pharmacological profile and therapeutic potential. This document serves as a critical resource to guide such future investigations.

References

An In-depth Technical Guide to the Chemical Structure of Difemerine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Difemerine (B1196196) hydrochloride is a tertiary amine ester with anticholinergic properties, primarily recognized for its antispasmodic effects. This technical guide provides a comprehensive overview of its chemical structure, available physicochemical properties, and known mechanism of action. It is important to note that while difemerine is structurally related to the more extensively studied compound diphenhydramine (B27), specific experimental data for difemerine hydrochloride is limited in publicly accessible scientific literature. This document consolidates the available information on this compound and, where explicitly stated, draws comparisons to diphenhydramine hydrochloride to provide a broader context for researchers.

Chemical Structure and Identification

The chemical identity of this compound is well-established through various chemical identifiers.

| Identifier | Value | Source |

| IUPAC Name | [2-(dimethylamino)-2-methylpropyl] 2-hydroxy-2,2-diphenylacetate;hydrochloride | [1] |

| CAS Number | 70280-88-5 | [1] |

| Molecular Formula | C₂₀H₂₆ClNO₃ | [1] |

| SMILES | CC(C)(COC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O)N(C)C.Cl | [1] |

| InChI Key | CKTQYKFSILWWCR-UHFFFAOYSA-N | [1] |

Physicochemical Properties

| Property | This compound (Computed) | Diphenhydramine Hydrochloride (Experimental) |

| Molecular Weight | 363.9 g/mol [1] | 291.82 g/mol |

| Melting Point | Data not available | 168-172 °C |

| Solubility | Data not available | Soluble in water, alcohol, and chloroform. |

| pKa | Data not available | 9 |

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not described in the available scientific literature and patent databases.

For illustrative purposes, a general synthetic approach for a structurally related compound, diphenhydramine, involves the reaction of benzhydrol with N,N-dimethylaminoethanol. A patent describes a process where these two components are reacted in the presence of p-toluenesulfonic acid in boiling toluene. The resulting diphenhydramine free base is then converted to the hydrochloride salt by treatment with anhydrous hydrogen chloride. It is plausible that a similar esterification reaction between benzilic acid and 2-dimethylamino-2-methyl-1-propanol, followed by salt formation, could be a viable route for synthesizing difemerine, but this remains speculative without experimental validation.

Mechanism of Action and Signaling Pathways

This compound functions as an anticholinergic agent, exerting its effects by antagonizing the action of acetylcholine (B1216132) at muscarinic receptors.[2] This blockade of muscarinic receptors on smooth muscle cells leads to muscle relaxation and a reduction in spasms, particularly in the gastrointestinal tract.[2]

Additionally, it has been suggested that this compound may also contribute to smooth muscle relaxation by inhibiting the influx of calcium ions into the cells.[2] Calcium ions are essential for the contractile process of smooth muscles.

Signaling Pathways

The detailed downstream signaling pathways specifically modulated by this compound upon binding to muscarinic receptors have not been elucidated in the available literature. However, based on the general understanding of anticholinergic drugs that antagonize G-protein coupled muscarinic receptors (M1, M3, and M5 which couple to Gq/11; M2 and M4 which couple to Gi/o), the following generalized pathway can be inferred. It is crucial to note that this is a generalized representation and not based on specific experimental data for difemerine.

Caption: Generalized Anticholinergic Signaling Pathway.

Experimental Workflow for Assessing Anticholinergic Activity

While specific functional assay data for difemerine is unavailable, a typical experimental workflow to determine the anticholinergic potency of a compound would involve the following steps.

Caption: Workflow for Anticholinergic Activity Assessment.

Conclusion

This compound is an anticholinergic agent with a well-defined chemical structure. However, there is a notable scarcity of publicly available, in-depth experimental data regarding its physicochemical properties, a detailed synthesis protocol, and quantitative pharmacological characteristics. The general mechanism of action is understood to be through the antagonism of muscarinic receptors and potential inhibition of calcium influx in smooth muscle cells. For researchers and drug development professionals, further investigation is required to fully characterize this molecule. Future studies should aim to determine its binding affinities for muscarinic receptor subtypes, elucidate its effects on downstream signaling pathways, and publish detailed synthetic and analytical protocols. Such data would be invaluable for a comprehensive understanding of its therapeutic potential and for the development of related compounds.

References

Difemerine Hydrochloride: A Technical Overview

CAS Number: 70280-88-5[1]

This technical guide provides an in-depth overview of difemerine (B1196196) hydrochloride, an antimuscarinic agent. The information presented is intended for researchers, scientists, and drug development professionals. Due to the limited availability of public-domain research data on difemerine hydrochloride, this guide also draws contextual parallels with the more extensively studied antimuscarinic compound, diphenhydramine, while clearly noting that these are distinct chemical entities.

Core Compound Information

Chemical Name: 2-(dimethylamino)-2-methylpropyl 2-hydroxy-2,2-diphenylacetate hydrochloride

Molecular Formula: C₂₀H₂₅NO₃ · HCl

Molecular Weight: 363.9 g/mol

This compound is classified as an antimuscarinic agent and is primarily recognized for its antispasmodic properties, particularly within the gastrointestinal tract.

Mechanism of Action

The primary mechanism of action of this compound is the competitive antagonism of muscarinic acetylcholine (B1216132) receptors. By blocking these receptors, it inhibits the effects of acetylcholine, a neurotransmitter that plays a crucial role in the parasympathetic nervous system. This inhibition leads to the relaxation of smooth muscles.

A secondary proposed mechanism involves the inhibition of calcium ion influx into smooth muscle cells. The influx of calcium is a critical step for muscle contraction, and by impeding this, this compound further contributes to its antispasmodic effect.

Signaling Pathway

As an antagonist of muscarinic receptors, this compound interferes with G-protein coupled receptor (GPCR) signaling. Specifically, antagonism of M₃ muscarinic receptors, which are prevalent in smooth muscle, blocks the Gq signaling pathway. This prevents the activation of phospholipase C (PLC), the subsequent production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG), and the ultimate release of intracellular calcium, leading to muscle relaxation.

Quantitative Data

For illustrative purposes only, the following table presents typical pharmacokinetic parameters for the related but distinct compound, diphenhydramine hydrochloride . It is crucial to reiterate that this data does not apply to this compound .

| Parameter | Value (for Diphenhydramine HCl) |

| Bioavailability | 40-60% |

| Protein Binding | 98-99% |

| Half-life | 2.4 - 9.3 hours |

| Metabolism | Hepatic (primarily by CYP2D6) |

| Excretion | Primarily renal |

Experimental Protocols

Detailed experimental protocols for the synthesis, characterization, or pharmacological evaluation of this compound are not widely published in accessible literature. For researchers interested in the general methodologies for similar compounds, protocols for the synthesis and analysis of diphenhydramine hydrochloride are available in the scientific literature. These typically involve multi-step organic synthesis followed by characterization using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Pharmacological characterization often involves radioligand binding assays to determine receptor affinity and in vitro functional assays using isolated tissues to measure physiological responses.

The following is a conceptual workflow for the pharmacological characterization of a novel antimuscarinic agent, which would be applicable to a compound like this compound.

Conclusion

This compound is an antimuscarinic agent with a known CAS number and a generally understood mechanism of action. However, there is a notable scarcity of detailed, publicly available research on this compound. Consequently, quantitative data on its receptor binding affinities, calcium channel blocking potency, and pharmacokinetic profile are not available at this time. Further research and publication in these areas would be necessary to provide a more comprehensive technical understanding of this compound for the scientific and drug development communities.

References

Difemerine Hydrochloride for Smooth Muscle Spasm: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Difemerine (B1196196) hydrochloride is a synthetic antimuscarinic agent employed in the symptomatic treatment of visceral smooth muscle spasms.[1][2] Its therapeutic effect is primarily attributed to its ability to antagonize muscarinic acetylcholine (B1216132) receptors on smooth muscle cells, leading to muscle relaxation. An additional mechanism involving the inhibition of calcium ion influx may further contribute to its spasmolytic activity.[1] This technical guide provides a comprehensive overview of the pharmacology of difemerine hydrochloride, including its mechanism of action, and details established experimental protocols for its preclinical evaluation. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this guide also presents comparative data for other relevant antispasmodic agents to provide a contextual framework for research and development.

Introduction

Smooth muscle spasms are involuntary contractions of the smooth muscle tissue found in the walls of hollow organs such as the gastrointestinal tract, urinary bladder, and blood vessels. These spasms can lead to a variety of clinical conditions, including irritable bowel syndrome (IBS), biliary colic, and dysmenorrhea, characterized by pain, cramping, and organ dysfunction. This compound is an antispasmodic agent that alleviates these symptoms by inducing smooth muscle relaxation.[1][2] Understanding its pharmacological profile is crucial for its rational use in research and clinical settings.

Mechanism of Action

This compound exerts its spasmolytic effects through a dual mechanism of action:

-

Calcium Channel Blockade: A secondary mechanism involves the inhibition of calcium ion (Ca2+) influx into smooth muscle cells.[1] The influx of extracellular calcium is a critical step in the excitation-contraction coupling of smooth muscle. By blocking L-type voltage-gated calcium channels, this compound further reduces the intracellular calcium concentration, thus augmenting its muscle-relaxant properties.[1]

Quantitative Pharmacological Data

Specific quantitative data on the receptor binding affinity and functional potency of this compound are not extensively reported in the available literature. To provide a reference for researchers, the following table summarizes typical affinity (Ki) and potency (IC50/EC50) values for other well-characterized antimuscarinic agents used in smooth muscle research.

| Compound | Receptor Subtype | Binding Affinity (Ki, nM) | Functional Potency (IC50/pA2) | Tissue/Assay |

| Atropine (B194438) | M3 | ~1-5 | ~1-10 nM (pA2 ~8-9) | Guinea Pig Ileum |

| 4-DAMP | M3 | ~0.1-1 | ~0.5-5 nM (pA2 ~9-10) | Guinea Pig Ileum |

| Pirenzepine | M1 | ~10-20 | >1000 nM (low affinity for M3) | Various |

| Oxybutynin | M1, M3 | ~3-10 | ~5-20 nM | Detrusor Muscle |

| Tolterodine | M2, M3 | ~2-6 | ~5-15 nM | Detrusor Muscle |

Note: This data is for comparative purposes and does not represent values for this compound.

Experimental Protocols

In Vitro Assessment of Smooth Muscle Contractility (Isolated Organ Bath)

This protocol describes a standard method for evaluating the spasmolytic activity of this compound on isolated smooth muscle preparations, such as the guinea pig ileum.

4.1.1. Materials and Reagents

-

Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, Glucose 11.1)

-

Carbogen gas (95% O2, 5% CO2)

-

Acetylcholine (ACh) or other contractile agonists

-

This compound stock solution

-

Isolated tissue (e.g., guinea pig ileum)

-

Organ bath system with isometric force transducers

-

Data acquisition system

4.1.2. Procedure

-

Tissue Preparation: Euthanize a guinea pig and dissect a segment of the terminal ileum. Cleanse the segment of mesenteric attachments and luminal contents. Cut the ileum into 2-3 cm segments.

-

Mounting: Suspend each ileum segment in a 10-20 mL organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen. Attach one end of the tissue to a fixed hook and the other to an isometric force transducer.

-

Equilibration: Allow the tissue to equilibrate for at least 60 minutes under a resting tension of approximately 1 gram, with washes every 15-20 minutes.

-

Viability Test: Elicit a contractile response with a submaximal concentration of a standard agonist (e.g., 60 mM KCl or 1 µM ACh) to ensure tissue viability. Wash the tissue and allow it to return to baseline.

-

Cumulative Concentration-Response Curve to Agonist: Add increasing concentrations of a contractile agonist (e.g., acetylcholine) to the organ bath in a cumulative manner to establish a baseline concentration-response curve.

-

Incubation with this compound: After washing out the agonist and allowing the tissue to recover, incubate the preparation with a known concentration of this compound for a predetermined period (e.g., 30 minutes).

-

Repeat Concentration-Response Curve: In the presence of this compound, repeat the cumulative concentration-response curve to the agonist.

-

Data Analysis: Compare the concentration-response curves in the absence and presence of this compound. A rightward shift in the curve indicates competitive antagonism. Calculate the pA2 value to quantify the potency of the antagonist.

Muscarinic Receptor Binding Assay

This protocol outlines a method to determine the binding affinity of this compound for muscarinic receptors using a radioligand binding assay.

4.2.1. Materials and Reagents

-

Tissue homogenate expressing muscarinic receptors (e.g., rat brain cortex or cells transfected with specific muscarinic receptor subtypes)

-

Radioligand (e.g., [3H]-N-methylscopolamine ([3H]-NMS) or [3H]-quinuclidinyl benzilate ([3H]-QNB))

-

This compound at various concentrations

-

Atropine or another high-affinity muscarinic antagonist for determining non-specific binding

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation cocktail and liquid scintillation counter

4.2.2. Procedure

-

Membrane Preparation: Homogenize the tissue in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.

-

Incubation: In a series of tubes, incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of this compound. Include tubes with radioligand only (total binding) and tubes with radioligand and a high concentration of atropine (non-specific binding).

-

Equilibration: Incubate the tubes at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach binding equilibrium.

-

Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved in smooth muscle contraction and the points of intervention for this compound.

Caption: Acetylcholine signaling pathway in smooth muscle and the inhibitory action of this compound.

Caption: Role of calcium influx in smooth muscle contraction and its inhibition by this compound.

References

Difemerine Hydrochloride: A Technical Overview of its Antimuscarinic Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Difemerine (B1196196) hydrochloride is a synthetic anticholinergic agent utilized for its smooth muscle relaxant effects, particularly in the gastrointestinal tract.[1] Its therapeutic application centers on its ability to alleviate spasms and hypermotility by antagonizing the effects of acetylcholine (B1216132), the primary neurotransmitter of the parasympathetic nervous system.[1] This document details the pharmacological basis of difemerine hydrochloride's antimuscarinic activity, providing a framework for understanding its mechanism of action at the molecular and cellular levels.

Mechanism of Action

The primary mechanism of action of this compound is the competitive antagonism of acetylcholine at muscarinic receptors.[1] These G protein-coupled receptors are located on the cell membranes of various organs and tissues, including smooth muscle, cardiac muscle, and exocrine glands. By blocking these receptors, this compound inhibits the physiological responses mediated by parasympathetic nerve stimulation.

A secondary mechanism of action has also been proposed, involving the inhibition of calcium ion influx into smooth muscle cells.[1] The influx of extracellular calcium is a critical step in the initiation of smooth muscle contraction. By impeding this process, this compound may further contribute to its spasmolytic effect.

Muscarinic Receptor Subtypes

There are five known subtypes of muscarinic acetylcholine receptors (M1-M5), each with distinct tissue distributions and signaling pathways.

-

M1, M3, and M5 Receptors: These receptors couple to Gq/11 proteins. Their activation stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This cascade ultimately results in cellular responses such as smooth muscle contraction and glandular secretion.

-

M2 and M4 Receptors: These receptors are coupled to Gi/o proteins. Their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. The βγ subunits of the Gi/o protein can also directly modulate the activity of ion channels, such as inwardly rectifying potassium channels, leading to hyperpolarization and inhibition of cellular activity (e.g., slowing of the heart rate).

While it is established that this compound acts as a muscarinic antagonist, specific data on its binding affinity and selectivity for the individual M1-M5 receptor subtypes are not publicly available. Such data is crucial for a complete understanding of its pharmacological profile and potential side effects.

Quantitative Data on Antimuscarinic Activity

A thorough search of scientific literature and databases did not yield specific quantitative data (e.g., Ki, IC50, or EC50 values) for this compound's interaction with muscarinic receptor subtypes. To provide context for the type of data that is essential for characterizing antimuscarinic agents, the following table illustrates how such information is typically presented.

Table 1: Illustrative Table of Muscarinic Receptor Binding Affinities (Ki) for a Hypothetical Antimuscarinic Compound

| Muscarinic Receptor Subtype | Binding Affinity (Ki) in nM |

| M1 | Data not available |

| M2 | Data not available |

| M3 | Data not available |

| M4 | Data not available |

| M5 | Data not available |

Note: The above table is for illustrative purposes only. Specific binding affinity data for this compound is not available in the reviewed literature.

Table 2: Illustrative Table of Functional Antagonism (pA2) in a Smooth Muscle Contraction Assay for a Hypothetical Antimuscarinic Compound

| Tissue Preparation | Agonist | pA2 Value |

| Guinea Pig Ileum | Acetylcholine | Data not available |

| Rabbit Bladder | Carbachol | Data not available |

Note: The above table is for illustrative purposes only. Specific functional antagonism data for this compound is not available in the reviewed literature.

Experimental Protocols

The characterization of antimuscarinic compounds like this compound involves a series of in vitro and in vivo experiments. The following are detailed methodologies for key assays used in this field.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound for a specific receptor subtype.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for each of the five human muscarinic receptor subtypes (M1-M5).

Materials:

-

Membrane preparations from cells stably expressing a single human muscarinic receptor subtype (e.g., CHO-K1 or HEK293 cells).

-

Radioligand: [3H]-N-methylscopolamine ([3H]-NMS), a non-selective muscarinic antagonist.

-

Non-specific binding control: Atropine (1 µM).

-

Test compound: this compound, prepared in a series of dilutions.

-

Assay buffer: 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4.

-

Glass fiber filters.

-

Scintillation fluid.

-

Liquid scintillation counter.

Procedure:

-

Incubation: In a 96-well plate, combine the cell membrane preparation, [3H]-NMS (at a concentration near its Kd), and varying concentrations of this compound. For total binding, omit the test compound. For non-specific binding, add a high concentration of atropine.

-

Equilibration: Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the log concentration of this compound. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

In Vitro Smooth Muscle Contraction Assay

This assay assesses the functional antagonism of a compound on smooth muscle contraction induced by a muscarinic agonist.

Objective: To determine the potency of this compound in inhibiting acetylcholine-induced smooth muscle contraction.

Materials:

-

Isolated tissue preparation: e.g., guinea pig ileum or rabbit bladder strip.

-

Organ bath system with temperature control and aeration.

-

Isotonic transducer and data acquisition system.

-

Krebs-Henseleit solution (physiological salt solution).

-

Muscarinic agonist: Acetylcholine or carbachol.

-

Test compound: this compound.

Procedure:

-

Tissue Preparation: Dissect the desired smooth muscle tissue and mount it in an organ bath containing aerated Krebs-Henseleit solution at 37°C.

-

Equilibration: Allow the tissue to equilibrate under a resting tension for a period of time (e.g., 60 minutes).

-

Cumulative Concentration-Response Curve: Add increasing concentrations of the muscarinic agonist to the organ bath and record the contractile response until a maximal response is achieved.

-

Washing: Wash the tissue with fresh Krebs-Henseleit solution to return to baseline tension.

-

Antagonist Incubation: Add a fixed concentration of this compound to the organ bath and allow it to incubate with the tissue for a specified time (e.g., 30-60 minutes).

-

Second Concentration-Response Curve: In the presence of this compound, repeat the cumulative addition of the muscarinic agonist and record the contractile response.

-

Data Analysis: Plot the contractile response as a function of the log concentration of the agonist in the absence and presence of this compound. The rightward shift in the concentration-response curve in the presence of the antagonist is indicative of competitive antagonism. The pA2 value, a measure of the antagonist's potency, can be calculated from these shifts.

Signaling Pathways and Experimental Workflows

Visual representations of the key signaling pathways and experimental workflows are provided below using the DOT language for Graphviz.

Caption: Muscarinic receptor signaling pathways and the antagonistic action of Difemerine HCl.

Caption: Experimental workflow for a competitive radioligand binding assay.

Caption: Experimental workflow for an in vitro smooth muscle contraction assay.

Conclusion

This compound exerts its therapeutic effect as an antispasmodic primarily through the blockade of muscarinic acetylcholine receptors in smooth muscle. While its qualitative mechanism as an anticholinergic agent is established, a significant gap exists in the publicly available scientific literature regarding its specific quantitative pharmacological profile. The determination of its binding affinities for the M1-M5 muscarinic receptor subtypes and its functional potency in relevant cellular and tissue-based assays is essential for a comprehensive understanding of its efficacy and safety profile. The experimental protocols and conceptual frameworks provided in this guide offer a foundation for researchers to conduct such investigations and contribute to a more complete characterization of this compound's antimuscarinic activity.

References

Difemerine Hydrochloride: A Technical Examination of its Putative Calcium Channel Blocking Properties

Disclaimer: Publicly available research detailing specific quantitative data and in-depth experimental protocols for the calcium channel blocking activity of difemerine (B1196196) hydrochloride is limited. This guide synthesizes the known dual-action mechanism of difemerine with established, representative methodologies and data from the broader fields of pharmacology and electrophysiology to provide a technical framework for its potential calcium channel blocking properties.

Introduction

Difemerine hydrochloride is an antispasmodic agent primarily utilized for the relaxation of smooth muscle, particularly in the gastrointestinal tract.[1] Its principal mechanism of action is understood to be anticholinergic, involving the blockade of muscarinic acetylcholine (B1216132) receptors.[1] However, a secondary mechanism involving the inhibition of calcium ion (Ca²⁺) influx has been proposed to contribute to its overall efficacy.[1] The influx of extracellular Ca²⁺ through voltage-gated calcium channels is a critical step in the initiation of smooth muscle contraction.[2] Therefore, agents that can modulate this influx possess significant therapeutic potential as antispasmodics.

This technical guide provides an in-depth examination of the theoretical calcium channel blocking properties of this compound. It outlines the postulated dual-action signaling pathway, presents representative quantitative data to contextualize its potential potency, and describes detailed experimental protocols that would be employed to rigorously characterize this activity. The content is intended for researchers, scientists, and drug development professionals engaged in the study of antispasmodic agents and ion channel pharmacology.

Postulated Mechanism of Action: A Dual-Action Model

The antispasmodic effect of this compound is likely achieved through two synergistic pathways:

-

Primary Anticholinergic Action: Difemerine acts as a competitive antagonist at muscarinic (M₃) receptors on smooth muscle cells.[1] This action inhibits acetylcholine-induced signaling, preventing the formation of inositol (B14025) trisphosphate (IP₃) and the subsequent release of Ca²⁺ from intracellular stores (sarcoplasmic reticulum), leading to muscle relaxation.

-

Secondary Calcium Channel Blockade: Difemerine is postulated to directly inhibit the influx of extracellular calcium through L-type voltage-gated calcium channels (VGCCs).[1] By blocking these channels, it reduces the intracellular Ca²⁺ concentration available to bind with calmodulin, which is a key step in activating myosin light-chain kinase (MLCK) and initiating muscle contraction.[3]

This dual mechanism provides a comprehensive approach to smooth muscle relaxation, targeting both receptor-mediated and depolarization-mediated contraction pathways.

Signaling Pathway Diagram

The following diagram illustrates the proposed dual-action mechanism of this compound in a smooth muscle cell.

Caption: Dual-action mechanism of Difemerine HCl.

Quantitative Data (Representative)

The following tables present hypothetical, yet plausible, quantitative data for this compound's activity. This data is for illustrative purposes to benchmark its potential efficacy against known standards.

Table 1: In Vitro Antagonism of L-Type Calcium Channels

| Compound | Assay Type | Cell Line | IC₅₀ (nM) |

|---|---|---|---|

| Difemerine HCl (Hypothetical) | Electrophysiology (Patch Clamp) | A7r5 (Rat Aortic Smooth Muscle) | 850 |

| Verapamil (Reference) | Electrophysiology (Patch Clamp) | A7r5 (Rat Aortic Smooth Muscle) | 150 |

| Nifedipine (Reference) | Electrophysiology (Patch Clamp) | A7r5 (Rat Aortic Smooth Muscle) | 25 |

Table 2: Inhibition of K⁺-Induced Smooth Muscle Contraction

| Compound | Tissue Preparation | EC₅₀ (µM) |

|---|---|---|

| Difemerine HCl (Hypothetical) | Guinea Pig Ileum | 2.5 |

| Verapamil (Reference) | Guinea Pig Ileum | 0.8 |

Experimental Protocols

To definitively characterize the calcium channel blocking properties of this compound, the following experimental protocols would be essential.

Whole-Cell Patch Clamp Electrophysiology

This technique directly measures the flow of ions through calcium channels in the membrane of a single cell.

Objective: To quantify the inhibitory effect of this compound on L-type voltage-gated Ca²⁺ currents (ICa,L).

Methodology:

-

Cell Culture: Rat thoracic aorta smooth muscle cells (A7r5 line) are cultured under standard conditions (DMEM, 10% FBS, 37°C, 5% CO₂).

-

Cell Preparation: Cells are dissociated and plated onto glass coverslips 24-48 hours before recording.

-

Recording Solutions:

-

External Solution (in mM): 135 TEA-Cl, 10 BaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with TEA-OH). Barium (Ba²⁺) is used as the charge carrier to isolate calcium channel currents from potassium currents.

-

Internal (Pipette) Solution (in mM): 120 CsCl, 10 EGTA, 5 Mg-ATP, 0.1 Na-GTP, 10 HEPES (pH adjusted to 7.2 with CsOH). Cesium (Cs⁺) is used to block outward K⁺ currents.

-

-

Electrophysiological Recording:

-

Whole-cell patch clamp recordings are performed using an amplifier (e.g., Axopatch 200B).

-

Cells are held at a potential of -80 mV.

-

ICa,L is elicited by a 200 ms (B15284909) depolarizing step to +10 mV, applied every 15 seconds.

-

-

Drug Application: this compound is applied at increasing concentrations (e.g., 10 nM to 100 µM) via a perfusion system. The steady-state block at each concentration is recorded.

-

Data Analysis: The peak current amplitude before and after drug application is measured. A concentration-response curve is generated, and the IC₅₀ value is calculated using a Hill equation fit.

Calcium Influx Assay

This method measures changes in intracellular calcium concentration in a population of cells in response to depolarization.

Objective: To determine the functional inhibition of calcium influx by this compound.

Methodology:

-

Cell Preparation: A7r5 cells are seeded in a 96-well black-walled, clear-bottom plate.

-

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer solution for 60 minutes at 37°C.[4]

-

Compound Incubation: Cells are pre-incubated with various concentrations of this compound or a vehicle control for 20 minutes.

-

Measurement: The plate is placed in a fluorescence kinetic plate reader (e.g., FLIPR).

-

A baseline fluorescence reading is taken for 10 seconds.

-

A high-potassium (e.g., 50 mM KCl) solution is added to depolarize the cell membranes and open voltage-gated calcium channels.[5]

-

Fluorescence intensity is measured kinetically for an additional 2-3 minutes.

-

-

Data Analysis: The increase in fluorescence intensity (peak or area under the curve) following KCl addition is quantified. The percentage of inhibition by difemerine is calculated relative to the vehicle control, and an IC₅₀ value is determined.

Experimental Workflow Diagram

Caption: Workflow for a cell-based calcium influx assay.

Conclusion

While this compound's primary classification is an anticholinergic agent, a compelling theoretical basis exists for a secondary role as a calcium channel blocker. This dual mechanism would provide a more robust antispasmodic effect by targeting both receptor-operated and voltage-operated pathways for smooth muscle contraction. The definitive characterization of this secondary mechanism requires rigorous experimental validation using techniques such as patch clamp electrophysiology and functional calcium influx assays. The protocols and representative data presented in this guide offer a framework for conducting such an investigation, which would be crucial for a complete understanding of difemerine's pharmacological profile and for the future development of related dual-action antispasmodic therapies.

References

- 1. Mechanisms of calcium relaxation of vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Calcium Signaling in Smooth Muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. Monitor Drug-Induced Calcium Flux in iPSC-Derived Cardiomyocytes | Thermo Fisher Scientific - HK [thermofisher.com]

- 5. researchgate.net [researchgate.net]

Difemerine Hydrochloride: A Review of Publicly Available Scientific Literature

Pharmacological Profile

Difemerine (B1196196) hydrochloride is primarily classified as an antimuscarinic agent.[1] Its therapeutic effect is attributed to its ability to alleviate spasms in the viscera.[1][2] The proposed mechanism of action involves a dual pathway: the inhibition of acetylcholine (B1216132) binding to muscarinic receptors on smooth muscle cells and the blockage of calcium ion influx.[3] This combined action leads to smooth muscle relaxation, thereby reducing spasms and associated pain.[3]

Known Side Effects

Consistent with its anticholinergic properties, the reported side effects of difemerine hydrochloride include:

-

Dryness of the mouth[1]

-

Difficulty in swallowing and talking[1]

-

Thirst[1]

-

Reduced bronchial secretions[1]

-

Mydriasis with cycloplegia[1]

-

Photophobia[1]

-

Flushing and dryness of the skin[1]

-

Transient bradycardia followed by tachycardia with palpitations and arrhythmias[1]

-

Difficulty in micturition[1]

-

Reduced tone and motility of the gastrointestinal tract[1]

-

Vomiting[1]

Quantitative Data Summary

A thorough search for quantitative data, including pharmacokinetic and pharmacodynamic parameters from preclinical or clinical studies on this compound, did not yield sufficient information to construct a detailed comparative table. While one source mentions that this compound is absorbed efficiently when taken orally, undergoes metabolism in the liver, and its metabolites are excreted through the kidneys with a relatively quick onset of action, specific values for parameters such as half-life, bioavailability, clearance rate, and volume of distribution are not provided in the reviewed literature.[3]

Experimental Protocols

Detailed experimental protocols for key experiments involving this compound are not described in the accessible scientific literature. To fulfill the request for comprehensive methodologies, access to primary research articles detailing in vitro and in vivo studies would be required. Such publications, if they exist, are not indexed in the searched public databases.

Visualizations of Core Mechanisms

Due to the limited detailed information on the specific signaling cascades and experimental workflows of this compound, the following diagrams are based on the generalized understanding of its dual mechanism of action as an anticholinergic and a calcium channel blocker.

Conclusion

While this compound is recognized as an antispasmodic agent with a dual mechanism of action, the publicly available scientific literature lacks the depth required for a comprehensive technical guide for researchers and drug development professionals. Key quantitative data, detailed experimental protocols, and specific signaling pathway information are conspicuously absent. Further research and publication of primary data are necessary to build a more complete understanding of this compound.

References

Difemerine Hydrochloride: An Examination of a Potential Research Compound

Disclaimer: Information regarding "difemerine hydrochloride" is exceedingly scarce in publicly accessible scientific literature, patent databases, and clinical trial registries. This suggests that the compound may be in a very early stage of preclinical research, has been discontinued, or is known by a different chemical name. The following guide is a structured template illustrating how a safety and toxicity profile would be presented, based on standard practices in pharmaceutical research. The specific data points are hypothetical due to the lack of available information on difemerine (B1196196) hydrochloride.

Executive Summary

This document aims to provide a comprehensive overview of the safety and toxicity profile of this compound, a potential therapeutic agent. The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate an informed assessment of the compound's risk-benefit profile. This guide adheres to a structured format, presenting quantitative data in tabular form, detailing experimental methodologies, and visualizing key pathways and workflows to ensure clarity and accessibility.

Preclinical Safety and Toxicity Profile

The preclinical evaluation of a new chemical entity (NCE) like this compound involves a battery of in vitro and in vivo studies designed to characterize its potential adverse effects.

Acute Toxicity

Acute toxicity studies are conducted to determine the effects of a single, high dose of a substance. The median lethal dose (LD50) is a common endpoint for these studies.

Table 1: Hypothetical Acute Toxicity of this compound

| Species | Route of Administration | LD50 (mg/kg) | 95% Confidence Interval | Observed Clinical Signs |

| Mouse | Oral (p.o.) | > 2000 | N/A | No mortality or significant clinical signs observed. |

| Mouse | Intravenous (i.v.) | 150 | 120 - 180 | Sedation, ataxia, respiratory depression. |

| Rat | Oral (p.o.) | > 2000 | N/A | No mortality or significant clinical signs observed. |

| Rat | Intravenous (i.v.) | 180 | 150 - 210 | Sedation, ataxia, respiratory depression. |

This study would typically be conducted in female rodents (rats or mice) in accordance with OECD Guideline 425. The protocol involves dosing a single animal at a time. If the animal survives, the dose for the next animal is increased; if it dies, the dose is decreased. This method minimizes the number of animals required to estimate the LD50. Animals are observed for 14 days for signs of toxicity and mortality.

Sub-chronic and Chronic Toxicity

Repeated dose toxicity studies are essential to evaluate the effects of long-term exposure to this compound.

Table 2: Hypothetical 28-Day Repeated Dose Oral Toxicity in Rats

| Dose Group (mg/kg/day) | NOAEL (mg/kg/day) | Key Findings |

| 0 (Vehicle Control) | - | No significant findings. |

| 10 | 10 | No treatment-related adverse effects observed. |

| 50 | 10 | Mild reversible elevation in liver enzymes (ALT, AST). |

| 200 | 10 | Hepatocellular hypertrophy, increased liver weight, significant elevation in liver enzymes. |

NOAEL: No-Observed-Adverse-Effect Level

This study would be designed based on OECD Guideline 407. Groups of male and female rats (e.g., 10/sex/group) would be administered this compound daily by oral gavage for 28 consecutive days. A control group would receive the vehicle. Clinical signs, body weight, food consumption, hematology, clinical chemistry, and urinalysis would be monitored throughout the study. At termination, a full necropsy and histopathological examination of tissues would be performed.

Methodological & Application

Application Notes and Protocols for In Vitro Assays of Difemerine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in vitro characterization of difemerine (B1196196) hydrochloride, an antimuscarinic agent with antispasmodic properties. The primary mechanism of action for difemerine hydrochloride is the competitive antagonism of acetylcholine (B1216132) at muscarinic receptors on smooth muscle cells, leading to muscle relaxation.[1] A secondary mechanism involves the inhibition of calcium ion influx, which also contributes to its spasmolytic effects.[1]

The following protocols are designed to enable researchers to assess the binding affinity and functional activity of this compound, providing critical data for drug development and pharmacological research.

Data Presentation

The following tables summarize the expected quantitative data from the described in vitro assays. These values are illustrative and will be determined experimentally.

Table 1: Muscarinic Receptor Binding Affinity of this compound

| Receptor Subtype | Radioligand | Test Compound | Ki (nM) |

| M1 | [³H]-Pirenzepine | Difemerine HCl | User-defined |

| M2 | [³H]-NMS | Difemerine HCl | User-defined |

| M3 | [³H]-NMS | Difemerine HCl | User-defined |

| M4 | [³H]-NMS | Difemerine HCl | User-defined |

| M5 | [³H]-NMS | Difemerine HCl | User-defined |

Ki (Inhibition Constant) is a measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity. NMS: N-methylscopolamine

Table 2: Functional Antagonism of Acetylcholine-Induced Contractions in Guinea Pig Ileum by this compound

| Agonist | Antagonist | Tissue | pA₂ Value |

| Acetylcholine | Difemerine HCl | Guinea Pig Ileum | User-defined |

The pA₂ value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. It is a measure of the functional potency of an antagonist.

Table 3: Inhibition of Acetylcholine-Induced Calcium Influx by this compound

| Cell Line | Agonist | Antagonist | IC₅₀ (nM) |

| Smooth Muscle Cells | Acetylcholine | Difemerine HCl | User-defined |

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition of a biological or biochemical function.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways and experimental workflows described in the protocols.

References

Application Notes and Protocols: Difemerine Hydrochloride Smooth Muscle Relaxation Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Difemerine (B1196196) hydrochloride is a potent antispasmodic agent utilized for its smooth muscle relaxant properties, particularly in the gastrointestinal tract.[1] Its therapeutic efficacy stems from a dual mechanism of action, involving both anticholinergic effects and the blockade of calcium ion influx in smooth muscle cells.[1] These combined actions make difemerine hydrochloride an effective compound for mitigating conditions characterized by smooth muscle hypermotility and spasms.[1]

This document provides detailed application notes and experimental protocols for researchers and drug development professionals investigating the smooth muscle relaxant effects of this compound. The provided methodologies for isolated organ bath assays and calcium imaging will enable the quantitative assessment of its anticholinergic and calcium channel blocking activities.

Mechanism of Action

This compound elicits smooth muscle relaxation through two primary mechanisms:

-

Anticholinergic Activity: As an anticholinergic agent, this compound competitively antagonizes muscarinic acetylcholine (B1216132) receptors on the surface of smooth muscle cells.[1] Acetylcholine, a key neurotransmitter of the parasympathetic nervous system, typically binds to these receptors to initiate a signaling cascade that leads to muscle contraction.[1] By blocking these receptors, this compound prevents acetylcholine binding, thereby inhibiting contraction and promoting relaxation.[1]

-

Calcium Channel Blockade: The influx of extracellular calcium ions (Ca2+) into the smooth muscle cell is a critical step for initiating and sustaining contraction. This compound has been shown to inhibit this influx by blocking calcium channels, further contributing to its relaxant effect and enhancing its antispasmodic efficacy.[1]

The following diagram illustrates the signaling pathway of smooth muscle contraction and the points of intervention for this compound.

Caption: Signaling pathway of smooth muscle contraction and inhibition by this compound.

Data Presentation

Due to the limited availability of publicly accessible quantitative data for this compound, the following tables present hypothetical yet realistic data to illustrate the expected outcomes from the described experimental protocols.

Table 1: Anticholinergic Activity of this compound on Acetylcholine-Induced Smooth Muscle Contraction

| Concentration of Difemerine HCl (nM) | Acetylcholine EC50 (nM) | Maximum Contraction (% of control) |

| 0 (Control) | 50 | 100 |

| 1 | 150 | 100 |

| 10 | 500 | 98 |

| 100 | 1500 | 95 |

| 1000 | 4500 | 90 |

Table 2: Calcium Channel Blocking Activity of this compound on KCl-Induced Smooth Muscle Contraction

| Concentration of Difemerine HCl (µM) | Inhibition of KCl-induced Contraction (%) |

| 0.01 | 15 |

| 0.1 | 45 |

| 1 | 75 |

| 10 | 95 |

| 100 | 98 |

Experimental Protocols

Protocol 1: Isolated Organ Bath Assay for Anticholinergic Activity

This protocol details the methodology to assess the inhibitory effect of this compound on acetylcholine-induced contractions in isolated smooth muscle tissue, such as guinea pig ileum or rat aorta.

Materials and Reagents:

-

Isolated tissue (e.g., guinea pig ileum)

-

Physiological Salt Solution (PSS), e.g., Krebs-Henseleit solution

-

Acetylcholine (ACh) stock solution

-

This compound stock solution

-

Isolated organ bath system with force transducer and data acquisition software

-

Carbogen gas (95% O₂, 5% CO₂)

-

Standard laboratory glassware and pipettes

Experimental Workflow:

Caption: Workflow for the isolated organ bath assay.

Procedure:

-

Tissue Preparation: Euthanize the animal according to approved ethical guidelines. Dissect the desired smooth muscle tissue (e.g., a 2-3 cm segment of the terminal ileum) and place it in cold, carbogen-aerated PSS.

-

Mounting: Mount the tissue segment vertically in the organ bath chamber filled with PSS maintained at 37°C and continuously bubbled with carbogen. Attach one end to a fixed hook and the other to an isometric force transducer.

-

Equilibration: Allow the tissue to equilibrate for at least 60 minutes under a resting tension (e.g., 1 gram for guinea pig ileum). Replace the PSS every 15 minutes.

-

Viability Test: After equilibration, contract the tissue with a high concentration of KCl (e.g., 80 mM) to ensure tissue viability. Wash the tissue thoroughly with PSS until the baseline tension is restored.

-

Control Acetylcholine Dose-Response Curve: Add increasing concentrations of acetylcholine to the organ bath in a cumulative manner to obtain a control dose-response curve.

-

Washout: Wash the tissue repeatedly with PSS to remove all traces of acetylcholine and allow it to return to baseline.

-

Incubation with this compound: Add a specific concentration of this compound to the bath and incubate for a predetermined period (e.g., 20-30 minutes).

-

Test Acetylcholine Dose-Response Curve: In the presence of this compound, repeat the cumulative addition of acetylcholine to generate a second dose-response curve.

-

Repeat: Wash the tissue and repeat steps 7 and 8 with different concentrations of this compound.

-

Data Analysis: Analyze the data to determine the EC50 values for acetylcholine in the absence and presence of different concentrations of this compound. A rightward shift in the dose-response curve indicates competitive antagonism.

Protocol 2: Calcium Imaging for a Calcium Channel Blocking Assay

This protocol describes the use of a fluorescent calcium indicator to measure changes in intracellular calcium concentration ([Ca²⁺]i) in isolated smooth muscle cells in response to a depolarizing stimulus and the inhibitory effect of this compound.

Materials and Reagents:

-

Isolated primary smooth muscle cells

-

Cell culture medium (e.g., DMEM)

-

Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) or similar buffer

-

Potassium chloride (KCl) solution (high concentration)

-

This compound stock solution

-

Fluorescence microscope with an imaging system or a plate reader with fluorescence capabilities

Experimental Workflow:

Caption: Workflow for the calcium imaging experiment.

Procedure:

-

Cell Preparation: Isolate and culture primary smooth muscle cells from a suitable tissue source (e.g., rat aorta) using standard enzymatic digestion methods.

-

Dye Loading: Incubate the cultured cells with a calcium indicator dye (e.g., 2-5 µM Fura-2 AM) and a dispersing agent like Pluronic F-127 in HBSS for 30-60 minutes at 37°C.

-

Washing: Wash the cells with fresh HBSS to remove the extracellular dye and allow for de-esterification of the dye within the cells for approximately 30 minutes.

-

Baseline Measurement: Place the cells on the stage of the fluorescence microscope or in the plate reader and record the baseline fluorescence intensity.

-

Incubation with this compound: Add the desired concentration of this compound to the cells and incubate for a specified time.

-

Stimulation and Recording: Induce calcium influx by adding a high concentration of KCl (e.g., 50-80 mM) to the cells. Record the change in fluorescence intensity over time. For ratiometric dyes like Fura-2, record the ratio of emissions at two different excitation wavelengths.

-

Data Analysis: Quantify the peak fluorescence change in response to KCl stimulation in the absence and presence of different concentrations of this compound. Calculate the percentage of inhibition of the calcium influx.

References

Application Notes and Protocols for Investigating Difemerine Hydrochloride in Isolated Organ Bath Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing isolated organ bath studies for the pharmacological characterization of difemerine (B1196196) hydrochloride, an antimuscarinic agent with antispasmodic properties. The protocols detailed below are designed to assess its mechanism of action and potency in vitro.

Introduction to Difemerine Hydrochloride

This compound is an antimuscarinic agent primarily used for the symptomatic treatment of visceral spasms. Its therapeutic effect is attributed to its ability to antagonize the actions of acetylcholine (B1216132) at muscarinic receptors, leading to the relaxation of smooth muscle. Additionally, a secondary mechanism involving the inhibition of calcium ion influx into smooth muscle cells may contribute to its overall antispasmodic effect. Isolated organ bath studies are a classical pharmacological tool to quantify the activity of such drugs on specific tissues in a controlled ex vivo environment.

Mechanism of Action

This compound exerts its primary effect as a competitive antagonist at muscarinic acetylcholine receptors, particularly the M3 subtype, which is prevalent in the smooth muscle of the gastrointestinal tract. By blocking these receptors, difemerine prevents acetylcholine from inducing smooth muscle contraction. This leads to a reduction in the tone and motility of visceral smooth muscle, thereby alleviating spasms.

The secondary mechanism involves the blockade of calcium channels, which further contributes to smooth muscle relaxation by inhibiting the influx of extracellular calcium necessary for the contractile process.

Experimental Protocols

Protocol 1: Evaluation of Antimuscarinic Activity of this compound on Isolated Guinea Pig Ileum

This protocol describes the determination of the potency of this compound as an antagonist of acetylcholine-induced contractions in the guinea pig ileum, a standard preparation for studying antimuscarinic drugs.

Materials and Reagents:

-

Male Dunkin-Hartley guinea pig (250-350 g)

-

Tyrode's solution (composition in mM: NaCl 137, KCl 2.7, CaCl2 1.8, MgCl2 1.0, NaH2PO4 0.4, NaHCO3 11.9, Glucose 5.6)

-

Acetylcholine chloride (agonist)

-

This compound (antagonist)

-

Isolated organ bath system with a 10-20 mL tissue chamber

-

Isotonic transducer and data acquisition system

-

Carbogen gas (95% O2, 5% CO2)

Procedure:

-

Tissue Preparation:

-

Humanely euthanize the guinea pig and exsanguinate.

-

Open the abdominal cavity and carefully excise a segment of the terminal ileum.

-

Place the ileum segment in a petri dish containing fresh, carbogen-aerated Tyrode's solution.

-

Gently flush the lumen of the ileum segment with Tyrode's solution to remove its contents.

-

Cut the ileum into 2-3 cm segments.

-

-

Tissue Mounting:

-

Mount a segment of the ileum in the organ bath chamber containing Tyrode's solution maintained at 37°C and continuously bubbled with carbogen.

-

Attach one end of the tissue to a fixed hook at the bottom of the chamber and the other end to an isotonic transducer.

-

Apply a resting tension of 0.5-1.0 g and allow the tissue to equilibrate for 30-60 minutes, with washes every 15 minutes.

-

-

Cumulative Concentration-Response Curve for Acetylcholine:

-

After equilibration, record a baseline of stable spontaneous activity.

-

Construct a cumulative concentration-response curve for acetylcholine by adding increasing concentrations (e.g., 10⁻⁹ M to 10⁻³ M) to the organ bath in a stepwise manner, waiting for the response to each concentration to plateau before adding the next.

-

After obtaining the maximum response, wash the tissue with fresh Tyrode's solution until it returns to baseline.

-

-

Determination of Antagonist Potency (pA₂ Value):

-

Introduce a known concentration of this compound into the organ bath and allow it to incubate with the tissue for a predetermined period (e.g., 20-30 minutes).

-

In the presence of this compound, repeat the cumulative concentration-response curve for acetylcholine.

-

Wash the tissue thoroughly and repeat the procedure with at least two other concentrations of this compound.

-

The antagonistic effect of difemerine will be observed as a rightward shift in the acetylcholine concentration-response curve.

-

Data Analysis:

-

Measure the magnitude of contraction at each acetylcholine concentration.

-